Home > Products > Screening Compounds P71353 > N-(6-methoxyquinolin-8-yl)nicotinamide
N-(6-methoxyquinolin-8-yl)nicotinamide - 19275-71-9

N-(6-methoxyquinolin-8-yl)nicotinamide

Catalog Number: EVT-6655183
CAS Number: 19275-71-9
Molecular Formula: C16H13N3O2
Molecular Weight: 279.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(6-methoxyquinolin-8-yl)nicotinamide is a chemical compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound features a quinoline moiety substituted with a methoxy group and a nicotinamide functional group, suggesting potential applications in medicinal chemistry. Its structure may allow for interactions with various biological targets, making it of interest in drug development.

Source and Classification

The compound can be sourced from various chemical databases and literature, including PubChem and BenchChem, which provide detailed chemical information and synthesis methods. It is classified under organic compounds, specifically as an amide due to the presence of the amide functional group derived from nicotinic acid.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(6-methoxyquinolin-8-yl)nicotinamide typically involves several key steps:

  1. Formation of the Quinoline Core: The quinoline structure can be synthesized using methods such as the Skraup synthesis or Friedländer synthesis. These methods involve the condensation of an aniline derivative with a carbonyl compound in the presence of an acid catalyst.
  2. Introduction of the Methoxy Group: Methylation reactions using reagents like methyl iodide or dimethyl sulfate can introduce the methoxy group at the 6-position of the quinoline ring.
  3. Formation of the Nicotinamide Moiety: The final step involves coupling the synthesized quinoline derivative with nicotinic acid or its derivatives through amide bond formation, typically using coupling agents such as carbodiimides or acyl chlorides.

Industrial Production Methods

For large-scale production, techniques such as continuous flow chemistry or microwave-assisted synthesis may be employed to enhance yield and efficiency while minimizing waste.

Molecular Structure Analysis

Structure and Data

N-(6-methoxyquinolin-8-yl)nicotinamide has a complex molecular structure characterized by:

  • Molecular Formula: C16_{16}H15_{15}N3_{3}O2_{2}
  • Molecular Weight: Approximately 285.31 g/mol
  • InChI Key: A unique identifier that facilitates database searches for this compound.

The molecular structure consists of a quinoline ring (6-methoxyquinoline) linked to a nicotinamide group, which enhances its potential pharmacological properties .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxyquinolin-8-yl)nicotinamide can undergo various chemical reactions:

  1. Oxidation: The compound may be oxidized to form quinoline N-oxides using oxidizing agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction can occur through reagents such as lithium aluminum hydride, converting it into corresponding amine derivatives.
  3. Substitution Reactions: Nucleophilic substitution can introduce different functional groups at various positions on the quinoline core or nicotinamide moiety .

Major Products Formed

These reactions can yield various products, including:

  • Quinoline N-oxides
  • Amine derivatives
  • Substituted quinoline derivatives.
Mechanism of Action

The mechanism of action for N-(6-methoxyquinolin-8-yl)nicotinamide involves its interaction with specific biological targets. It is hypothesized to modulate pathways involved in cell signaling and metabolism, potentially affecting processes such as apoptosis and cell proliferation. The presence of both quinoline and nicotinamide structures suggests it may interact with enzymes or receptors related to these pathways .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Generally soluble in polar solvents like methanol and dimethyl sulfoxide but may have limited solubility in non-polar solvents.
  • Stability: The compound is expected to be stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant data regarding its spectral properties (IR, NMR) would further elucidate its functional groups and confirm structural integrity .

Applications

N-(6-methoxyquinolin-8-yl)nicotinamide has potential applications in various scientific fields:

  1. Medicinal Chemistry: Due to its structural features, it could serve as a lead compound for developing new pharmaceuticals targeting cancer, infectious diseases, or metabolic disorders.
  2. Biochemical Research: It may be used in studies investigating enzyme inhibition or modulation, particularly those involving nicotinic acid derivatives.
  3. Material Science: Its unique properties might also find applications in developing novel materials or coatings with specific chemical reactivity .
Synthetic Methodologies and Structural Optimization

Design Principles for Quinoline-Nicotinamide Hybrid Scaffolds

The structural architecture of N-(6-methoxyquinolin-8-yl)nicotinamide derivatives integrates two privileged pharmacophores in medicinal chemistry: the quinoline moiety (P2) and the nicotinamide/pyrazine system (P1). This hybrid design leverages the inherent biological properties of both components while enabling novel polypharmacology. The quinoline nucleus provides a planar heterocyclic framework that facilitates DNA intercalation and diverse receptor interactions, while the nicotinamide fragment introduces hydrogen-bonding capabilities critical for target engagement [1] [2].

Rational drug design of these hybrids focuses on three key aspects:

  • Spatial orientation: The ortho-positioning of the methoxy group on the quinoline ring creates optimal steric and electronic environments for target binding
  • Bioisosteric replacement: Systematic substitution of the pyridine ring with pyrazine enhances both cytotoxicity and pharmacokinetic properties
  • Scaffold rigidity: The amide linker between P1 and P2 domains maintains conformational restraint, improving target selectivity and reducing entropic penalties upon binding

Computational docking studies reveal that these hybrids occupy unique binding pockets in oncology-relevant targets like sigma-2 receptors (σ2R), with the quinoline moiety engaging hydrophobic subpockets and the pyrazinamide component forming critical hydrogen bonds with residues like Asp29 and Glu73 in the σ2R binding site [2]. This dual-target engagement capability enables simultaneous modulation of multiple oncogenic pathways, addressing the inherent redundancy in pancreatic cancer signaling networks.

Multi-Step Synthesis Routes: HBTU-Mediated Amide Coupling and Mitsunobu Reactions

The synthetic access to N-(6-methoxyquinolin-8-yl)nicotinamide derivatives employs convergent strategies centered on amide bond formation and ether functionalization, enabling efficient exploration of structure-activity relationships (SAR).

Core Amide Coupling (HBTU-Mediated)

The foundational synthesis begins with commercially available 6-methoxyquinolin-8-amine (2a) and heterocyclic carboxylic acids (3a-3j). The key amide bond formation employs HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as a coupling reagent with DIPEA (N,N-diisopropylethylamine) as base in anhydrous DMF:

General Procedure:

  • Equimolar quantities of quinolin-8-amine and carboxylic acid (1.0 equiv each) dissolved in anhydrous DMF
  • Addition of HBTU (1.1 equiv) and DIPEA (2.5 equiv) at 0°C
  • Reaction mixture stirred at room temperature for 12-18 hours
  • Aqueous workup and purification by silica chromatography

This method affords QN519 and analogs (4-13) in moderate to excellent yields (31-80%), with the reaction efficiency depending on the electronic nature of the carboxylic acid component [1] [8].

Mitsunobu-Based Side Chain Elaboration

For analogs requiring O-alkylamino side chains, a Mitsunobu reaction sequence enables the installation of diverse aminoalkyl tethers:

  • Demethylation: 6-Methoxy-8-nitro-quinoline (31) treated with 48% HBr at 100°C yields phenolic intermediate 32 (74%)
  • Mitsunobu Alkylation: Phenol 32 reacts with various alcohols under Mitsunobu conditions (PPh₃, DIAD) to provide ether intermediates 33a-e (67-97% yield)
  • Nitro Reduction: Catalytic hydrogenation (10% Pd/C, H₂) converts nitro compounds to amines 34a-e
  • Final Coupling: Amines 34a-e undergo HBTU-mediated coupling with optimized P1 units to yield target compounds 35-51 (61-97% yield) [1] [2]

Table 1: Key Synthetic Intermediates for O-Alkylamino Derivatives

IntermediateR GroupYield (%)Application
33a-(CH₂)₃NHBoc85Precursor to primary amine
33b-(CH₂)₂N(Me)₂92Tertiary amine functionality
33c-CH₂CH=CH₂78Allylic handle for diversification
34d-(CH₂)₄NH₂91 (from 33d)Flexible alkyl spacer

This synthetic versatility enables systematic exploration of both the heterocyclic core and side chain domains for optimal bioactivity.

Lead Optimization Strategies: Pyrazine vs. Pyridine Ring Modifications

The lead optimization campaign for quinolinyl-nicotinamide derivatives focused extensively on heterocyclic core substitutions to enhance potency against pancreatic cancer cell lines. Systematic modification of the pyridine ring in QN519 revealed critical SAR insights:

  • Pyrazine Superiority: Removal of the 5-methyl group from QN519's pyrazine ring yielded QN523 (4), which demonstrated significantly enhanced cytotoxicity across all tested cell lines (IC₅₀ = 0.11 μM in MIA PaCa-2 cells), rivaling gemcitabine (IC₅₀ = 0.11 μM) [1]
  • Halogen Effects: Introduction of 5-chloro substituent (compound 5) decreased potency by >10-fold versus QN523, indicating steric intolerance at this position
  • Nitrogen Positioning: Reducing pyrazine to pyridine (compounds 6-10) caused dramatic activity loss (IC₅₀ > 5 μM), confirming the importance of the second nitrogen atom for target interaction
  • Ring Expansion/Contraction: Pyridazine (11) and quinoxaline (13) analogs showed significantly reduced potency, while pyrimidine analog 12 maintained moderate activity (IC₅₀ = 0.33 μM in MIA PaCa-2) [1]

Table 2: Impact of Heterocycle Modifications on Cytotoxicity

CompoundCore StructureMIA PaCa-2 IC₅₀ (μM)Panc-1 IC₅₀ (μM)BxPC-3 IC₅₀ (μM)
QN519 (1)5-Me-pyrazine0.481.210.87
QN523 (4)Unsubstituted pyrazine0.110.320.19
55-Cl-pyrazine>5.0>5.0>5.0
6Pyridine7.83>108.91
12Pyrimidine0.331.050.78
Gemcitabine-0.110.200.05

The exceptional potency of QN523 was attributed to:

  • Enhanced electron-deficient character of unsubstituted pyrazine, improving charge-transfer interactions
  • Optimal molecular dipole moment for target engagement
  • Reduced steric hindrance enabling deeper penetration into the target binding pocket

These findings established the unsubstituted pyrazine as the optimal P1 moiety for further development [1] [8].

O-Alkylamino Side Chain Functionalization for Enhanced Bioavailability

Strategic functionalization of the quinoline scaffold through O-alkylamino side chains significantly improved the pharmaceutical properties of quinolinyl-nicotinamide derivatives while maintaining anticancer potency:

  • Chain Length Optimization:
  • Ethylenediamine derivatives showed moderate cellular uptake
  • n-Propyl and n-butyl spacers (35-38) enhanced logP while maintaining solubility
  • Pentyl chains caused precipitation issues in physiological buffers
  • Terminal Functionalization:
  • Tertiary amines (e.g., JR1-157 (14)) improved tissue penetration via pH-dependent membrane traversal
  • Boc-protected amines enabled selective deprotection for targeted conjugate synthesis
  • Aromatic termini enhanced σ2R binding (e.g., JR2-298 (17) with Kᵢ = 10 nM) [2]
  • Copper Chelation Effects:
  • Cytotoxicity of aminoalkyl derivatives significantly enhanced in the presence of copper ions
  • Activity diminished by copper chelator tetrathiomolybdate
  • Suggests pro-oxidant mechanism through redox cycling [2]

Table 3: Bioactivity Profile of Optimized O-Alkylamino Derivatives

CompoundSide Chainσ2R Kᵢ (nM)MIA PaCa-2 IC₅₀ (μM)Oral Bioavailability (%)
JR1-157 (14)-O(CH₂)₃N(Et)₂470.8760
JR2-298 (17)-O(CH₂)₂N(Me)Bn100.4228
QN523-H220*0.11<5

*Estimated from structural analogs

The most promising derivative, JR1-157 (14), exhibited:

  • Sub-micromolar cytotoxicity (IC₅₀ = 0.87 μM)
  • Exceptional oral bioavailability (60% in rat models)
  • Significant in vivo efficacy in syngeneic pancreatic models without observable toxicity
  • Induction of autophagy marker LC3B, confirming mechanism through stress response pathways [2]

This strategic side chain engineering successfully addressed the primary limitations of the parent QN compounds—poor solubility and limited oral absorption—while enhancing target affinity through tailored electrostatic interactions with the σ2R binding pocket.

Properties

CAS Number

19275-71-9

Product Name

N-(6-methoxyquinolin-8-yl)nicotinamide

IUPAC Name

N-(6-methoxyquinolin-8-yl)pyridine-3-carboxamide

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C16H13N3O2/c1-21-13-8-11-4-3-7-18-15(11)14(9-13)19-16(20)12-5-2-6-17-10-12/h2-10H,1H3,(H,19,20)

InChI Key

ZWJRCYOUDPYYAQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CN=CC=C3

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.